N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a penta-2,4-dienoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to produce 3-bromophenylacetic acid. This can be achieved through electrophilic aromatic substitution using bromine and a catalyst such as iron(III) bromide.
Amidation Reaction: The bromophenylacetic acid is then converted to its corresponding amide by reacting with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Coupling with Penta-2,4-dienoyl Chain: The final step involves coupling the amide with a penta-2,4-dienoyl chain, which can be synthesized separately through aldol condensation reactions. This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the penta-2,4-dienoyl chain to single bonds, resulting in a more saturated compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or primary amines in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects such as inhibition of cell proliferation or modulation of inflammatory responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E,4E)-2-{[(4-chlorophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
- N-[(2E,4E)-2-{[(3-methylphenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
Uniqueness
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H19BrN2O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[[(2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H19BrN2O4/c1-14(21(27)28)23-20(26)18(12-5-9-15-7-3-2-4-8-15)24-19(25)16-10-6-11-17(22)13-16/h2-14H,1H3,(H,23,26)(H,24,25)(H,27,28)/b9-5+,18-12+ |
InChI Key |
DCONTFWMLQGMQY-ASQNEQQHSA-N |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.